molecular formula C7H7N3 B1312656 Imidazo[1,2-a]pyridin-6-amine CAS No. 235106-53-3

Imidazo[1,2-a]pyridin-6-amine

Cat. No. B1312656
CAS RN: 235106-53-3
M. Wt: 133.15 g/mol
InChI Key: FBEUDMIHYYXAJG-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-6-amine is a significant fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis .


Molecular Structure Analysis

The molecular formula of Imidazo[1,2-a]pyridin-6-amine is C7H7N3 . Its average mass is 133.151 Da and its monoisotopic mass is 133.063995 Da .


Chemical Reactions Analysis

The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-6-amine has a density of 1.3±0.1 g/cm3, and its index of refraction is 1.697 . It has 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds . Its ACD/LogP is 0.52 .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridines have been identified as promising scaffolds for developing new antituberculosis drugs. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship and mode-of-action of these compounds are critical in the ongoing fight against tuberculosis .

Central Nervous System (CNS) Modulators

Due to their structural resemblance to purines, imidazo[1,2-a]pyridines are explored for their therapeutic significance in CNS disorders. They have been found to act as GABA_A receptor positive allosteric modulators, which could be beneficial in treating conditions like anxiety and sleep disorders .

Cancer Therapeutics

Imidazo[1,2-a]pyridines influence cellular pathways that are vital for the survival of cancer cells. Their ability to modulate these pathways makes them potential candidates for cancer therapeutics, offering a new avenue for treatment strategies .

Anti-Inflammatory Drugs

The anti-inflammatory properties of imidazo[1,2-a]pyridines are being investigated due to their potential as NSAIDs (Non-Steroidal Anti-Inflammatory Drugs). This class of drugs could provide relief from inflammation without the side effects associated with traditional NSAIDs .

Proton Pump Inhibitors

Imidazo[1,2-a]pyridines have been developed as proton pump inhibitors, which are used to treat conditions like gastroesophageal reflux disease (GERD). Their effectiveness in reducing stomach acid production makes them valuable in managing digestive system disorders .

Aromatase Inhibitors

These compounds are also being studied as aromatase inhibitors, which have applications in treating hormone-sensitive cancers such as breast cancer. By inhibiting the enzyme aromatase, they help reduce the levels of estrogen, which can fuel the growth of certain cancers .

Antimicrobial Agents

The antimicrobial activity of imidazo[1,2-a]pyridines is another area of interest. Their ability to combat various pathogens makes them potential candidates for developing new antimicrobial drugs, which is crucial in the era of increasing antibiotic resistance .

Optoelectronic Materials

Beyond their medicinal applications, imidazo[1,2-a]pyridines are also explored in materials science, particularly in the development of optoelectronic devices. Their unique properties make them suitable for use in sensors, emitters for confocal microscopy, and imaging applications .

Safety and Hazards

Imidazo[1,2-a]pyridin-6-amine is classified under GHS07, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Imidazo[1,2-a]pyridin-6-amine and its derivatives have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . They have shown potential as anticancer agents against breast cancer cells , and significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . These compounds would be useful in developing more effective compounds for treating these diseases .

properties

IUPAC Name

imidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEUDMIHYYXAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462893
Record name imidazo[1,2-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-6-amine

CAS RN

235106-53-3
Record name imidazo[1,2-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridin-6-amine
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Synthesis routes and methods

Procedure details

2-Amino-5-nitro pyridine was suspended in a 40 mL solution of EtOH/conc. HCl (3:1). To this suspension was added 2-bromo-1,1-dimethoxy-ethane (6.37 mL, 53.91 mmol) and the resulting mixture was heated to reflux for 8 h, after which additional 2-bromo-1,1-dimethoxy-ethane (6.37 mL, 53.91 mmol) was added. The mixture was heated at reflux overnight, cooled to rt and placed in a refrigerator for 24 h. The precipitates were collected, washed with ice-cold EtOH, air-dried and converted to the free-based using standard procedures to afford a yellow solid. The resulting crude yellow solid, (404 mg) was dissolved in 150 mL THF/MeOH (1:1) and the resulting solution was hydrogenated for 4 h over Pd/C (250 mg, 10%) using a 5 hydrogen balloon. The mixture was filtered though Celite eluting with THF/MeOH (1:1) and the filtrate was concentrated. Purification was achieved using silica gel flash chomatography with 20% MeOH in CH2Cl2 to give Compound 846A (241 mg, 75%) as a colorless oil which turns dark upon standing.
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solution
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40 mL
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6.37 mL
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6.37 mL
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150 mL
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250 mg
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75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What insights does the crystal structure provide about the interaction of imidazo[1,2-a]pyridin-6-amine with the W191G-Gateless variant of Cytochrome C Peroxidase?

A1: The research paper focuses on the crystallographic analysis of the complex formed between imidazo[1,2-a]pyridin-6-amine and a specific variant of CCP, the W191G-Gateless form. This variant is engineered for easier access to the active site. While the abstract doesn't detail specific interactions, the determination of the crystal structure [] allows researchers to visualize the binding mode of imidazo[1,2-a]pyridin-6-amine within the enzyme's active site. This information is crucial for understanding how the compound interacts with CCP at the atomic level, potentially revealing key interactions like hydrogen bonding or hydrophobic contacts.

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